molecular formula C7H6Cl2O3S B2384159 3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid CAS No. 2172529-52-9

3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid

Cat. No.: B2384159
CAS No.: 2172529-52-9
M. Wt: 241.08
InChI Key: ZDGZLVOPNJKSNB-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the thiophene ring, a hydroxyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid typically involves the condensation of 1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one with malononitrile and sodium hydroxide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can also be synthesized through other routes involving the reaction of 3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: The chlorine atoms in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and protect cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of both hydroxyl and carboxylic acid functional groups. This combination of features imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

3-(2,5-dichlorothiophen-3-yl)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O3S/c8-5-2-3(6(9)13-5)1-4(10)7(11)12/h2,4,10H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGZLVOPNJKSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CC(C(=O)O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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